Silane, tris(1-methylethyl)phenoxy-
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Overview
Description
Silane, tris(1-methylethyl)phenoxy- is a chemical compound with the molecular formula C15H26OSi. It is a type of organosilicon compound, which means it contains silicon atoms bonded to organic groups. This compound is known for its unique properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, tris(1-methylethyl)phenoxy- typically involves the reaction of phenol derivatives with silanes. One common method is the hydrosilylation reaction, where a phenol derivative reacts with a silane in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of Silane, tris(1-methylethyl)phenoxy- may involve large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Silane, tris(1-methylethyl)phenoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can act as a reducing agent in certain reactions, particularly in the presence of metal catalysts.
Substitution: The phenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Metal catalysts such as palladium or platinum are often used.
Substitution: Nucleophiles like alkoxides or amines are commonly employed.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Silane, tris(1-methylethyl)phenoxy- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
Mechanism of Action
The mechanism of action of Silane, tris(1-methylethyl)phenoxy- involves its ability to form stable bonds with various substrates. The silicon atom in the compound can form strong bonds with oxygen, carbon, and other elements, making it a versatile reagent in chemical reactions. The phenoxy groups enhance its reactivity and stability, allowing it to participate in a wide range of chemical processes .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: Another organosilicon compound with similar reactivity but different substituents.
Triphenylsilane: Contains phenyl groups instead of phenoxy groups, leading to different chemical properties.
Trichlorosilane: A more reactive compound due to the presence of chlorine atoms
Uniqueness
Silane, tris(1-methylethyl)phenoxy- is unique due to its combination of phenoxy groups and silicon, which provides a balance of reactivity and stability. This makes it particularly useful in applications where both properties are required, such as in the synthesis of complex organic molecules and the production of advanced materials .
Properties
IUPAC Name |
phenoxy-tri(propan-2-yl)silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26OSi/c1-12(2)17(13(3)4,14(5)6)16-15-10-8-7-9-11-15/h7-14H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGJHZRIXDNDLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455610 |
Source
|
Record name | Silane, tris(1-methylethyl)phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80455610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105633-68-9 |
Source
|
Record name | Silane, tris(1-methylethyl)phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80455610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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